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Flufenoximacil

Cat. No.: B13867611
M. Wt: 451.8 g/mol
InChI Key: ZZGYBWJUIGAFSS-KEKNWAPVSA-N
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Description

Evolution of Herbicide Chemistry and Innovation

The history of chemical weed control began with the use of inorganic compounds like sea salt and industrial by-products. britannica.com A significant breakthrough occurred in the late 1800s in France with the discovery of selective control for broad-leaved weeds in cereal crops using substances like copper and iron sulfates. britannica.com The first major organic chemical herbicide, Sinox, was developed in 1896. britannica.com

The modern era of "miracle" weed killers began after World War II. britannica.com The commercial release of 2,4-D (2,4-dichlorophenoxyacetic acid) in 1945 was a revolutionary development, offering selective control of broadleaf weeds in grass crops like corn and wheat. britannica.comwikipedia.orgebsco.com This ushered in a period of rapid innovation, with over 100 new chemical herbicides synthesized and commercialized within the following two decades. britannica.com This era saw the introduction of various herbicide families with different modes of action, such as the substituted ureas and dinitroanilines in the post-war years and early 1960s, respectively. researchgate.net

However, the pace of discovering new herbicide modes of action slowed dramatically after the mid-1980s. acs.org This innovation gap, coupled with the intensive use of existing herbicides, has led to a significant increase in herbicide-resistant weeds, posing a major threat to agricultural productivity. acs.org This has spurred a renewed focus on herbicide research and development, leveraging new tools to discover novel active ingredients and modes of action. acs.org

Table 1: Timeline of Key Herbicide Developments

Year Development Significance
1896 Development of Sinox. britannica.com First major organic chemical herbicide. britannica.com
1945 Commercial release of 2,4-D. no-tillfarmer.com First successful selective herbicide, revolutionizing weed control in grain crops. wikipedia.orgebsco.com
1958 Atrazine is registered. no-tillfarmer.com Provided new weed control options for corn. no-tillfarmer.com
1974 Monsanto commercializes Roundup (glyphosate). no-tillfarmer.com Became one of the most widely used non-selective herbicides globally. fishersci.com
Late 1990s Introduction of glyphosate-resistant crops. cambridge.org Enabled post-emergence use of glyphosate (B1671968) for selective weed control. wikipedia.org
2001 First confirmed case of PPO-resistant waterhemp. bayer.usnih.gov Marked the beginning of documented resistance to PPO-inhibiting herbicides. nih.gov
2024 Flufenoximacil registered in China. nufarm.comkingagroot.comgraincentral.com Represents a new compound in the long-dormant non-selective herbicide market. nufarm.comgraincentral.com

Strategic Importance of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibitors in Agriculture

Protoporphyrinogen oxidase (PPO) inhibitors, also known as HRAC/WSSA Group 14 herbicides, are a vital class of herbicides in contemporary agriculture. bayer.us They function by inhibiting the PPO enzyme, which is crucial for the synthesis of chlorophyll (B73375) and heme in plants. pioneer.comnih.gov This inhibition causes the accumulation of protoporphyrin IX, a photosensitive molecule that, in the presence of light, generates reactive oxygen species that rapidly destroy cell membranes, leading to plant death. pioneer.comscielo.brbioone.org

The strategic value of PPO inhibitors has grown substantially due to the widespread evolution of weed resistance to other major herbicide modes of action, such as glyphosate (Group 9) and acetolactate synthase (ALS) inhibitors (Group 2). oup.comresearchgate.net PPO inhibitors provide an effective alternative mode of action, making them essential components of integrated weed management and resistance mitigation programs. oup.comfactmr.com First commercialized in the 1960s, this class of herbicides has seen renewed interest and use in recent years to manage difficult-to-control and resistant weeds like Palmer amaranth (B1665344) and waterhemp, particularly in soybean and cotton cropping systems. cambridge.orgbayer.usnih.govpioneer.com The market for PPO herbicides is expanding, driven by the need for effective weed control solutions and the adoption of genetically modified crops resistant to PPO inhibitors. persistencemarketresearch.com

Contextualization of this compound within Next-Generation Herbicide Research

This compound (also known as FFO or QYNS101) is a next-generation, non-selective contact herbicide developed by the Chinese agrochemical company KingAgroot. nufarm.comkingagroot.comkingagroot.com It represents a significant development in the search for new tools to combat pressing agricultural challenges. kingagroot.com

The development of this compound builds upon a decades-long history of innovation within the PPO inhibitor class. The first PPO inhibitors, the diphenyl ethers, were introduced in the 1970s and 1980s. pioneer.com Since then, research has yielded several other chemical families within this mode of action, including N-phenylphthalimides, oxadiazoles, and triazolinones. pioneer.comchimia.ch this compound belongs to the N-phenylimide and phenyluracil substance groups. herts.ac.ukwppdb.com Its creation marks a significant milestone, being one of the first brand-new non-selective herbicide compounds to be introduced in nearly 40 years. kingagroot.com The compound was first registered in Cambodia in 2022 and subsequently in China in September 2024. kingagroot.comagropages.comst-chem.com KingAgroot has partnered with Nufarm to pursue registration in Australia, with an expected timeline for approval before the end of the decade. nufarm.comgraincentral.comfertilizerdaily.com

This compound is positioned as a critical tool for managing herbicide-resistant weeds. kingagroot.comkingagroot.com Its primary advantage is its efficacy against weeds that have developed resistance to glyphosate and glufosinate. kingagroot.com As a PPO inhibitor, it provides an alternative mode of action to combat resistant biotypes. fertilizerdaily.com Importantly, this compound has demonstrated no cross-resistance with existing mainstream herbicides. kingagroot.comagropages.com

Research and field trials have shown its effectiveness against a broad spectrum of over 170 common weed species, including notoriously resistant ones like goose grass (Eleusine indica), horseweed, and Palmer amaranth. scielo.brkingagroot.comagropages.com This makes it a valuable new option for burndown applications in various cropping and non-crop settings. kingagroot.comagropages.com The introduction of this compound injects new vitality into the non-selective herbicide market, which has been heavily reliant on a few key chemistries for decades. nufarm.comgraincentral.com

Table 2: Profile of this compound

Attribute Description
Chemical Name This compound herts.ac.uk
Developer KingAgroot CropScience Co., Ltd. chemrobotics.in
Herbicide Group Group 14 (PPO Inhibitor) kingagroot.comwppdb.com
Mode of Action Contact, non-selective; inhibits the protoporphyrinogen oxidase (PPO) enzyme. kingagroot.comwppdb.comagropages.com
Key Features High activity, broad-spectrum control (over 170 weed species), fast-acting, no known cross-resistance with major herbicides. kingagroot.comkingagroot.comagropages.com
Target Weeds Effective against glyphosate- and glufosinate-resistant weeds, including Eleusine indica and Amaranthus palmeri. scielo.brkingagroot.com
Registration Status Registered in Cambodia (2022) and China (2024). Under development for registration in Australia. nufarm.comgraincentral.comst-chem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14ClF4N3O5 B13867611 Flufenoximacil

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14ClF4N3O5

Molecular Weight

451.8 g/mol

IUPAC Name

methyl (2R)-2-[(Z)-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methylideneamino]oxypropanoate

InChI

InChI=1S/C17H14ClF4N3O5/c1-8(15(27)29-3)30-23-7-9-4-12(11(19)5-10(9)18)25-14(26)6-13(17(20,21)22)24(2)16(25)28/h4-8H,1-3H3/b23-7-/t8-/m1/s1

InChI Key

ZZGYBWJUIGAFSS-KEKNWAPVSA-N

Isomeric SMILES

C[C@H](C(=O)OC)O/N=C\C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F

Canonical SMILES

CC(C(=O)OC)ON=CC1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Flufenoximacil

Pioneering Synthetic Routes to Flufenoximacil Core Structure

The synthesis of this compound, with its complex structure, methyl (2R)-2-{[(E)-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino]oxy}propanoate, hinges on the strategic construction of its phenyluracil core. This core consists of a substituted phenyl ring linked to a pyrimidinedione (uracil) heterocycle.

Ring-Opening Strategies on Isoxazoline (B3343090) Moieties

A review of this compound's chemical structure reveals that its heterocyclic core is a pyrimidinedione (uracil) system, not an isoxazoline. Therefore, ring-opening strategies for isoxazolines are not directly applicable to the formation of this herbicide's central scaffold. The synthesis would instead focus on the construction of the N-phenyluracil moiety. This typically involves the preparation of two key precursors: a substituted aniline (B41778) or a related phenyl derivative, and a suitably functionalized uracil (B121893) ring. The formation of the phenyluracil core is a critical step, often achieved through N-arylation reactions.

Cyclization and Amide Bond Formation Techniques

The construction of the this compound molecule involves several crucial bond-forming steps, including the cyclization to form the uracil ring and the subsequent formation of the oxime ether side chain.

Uracil Ring Cyclization: The pyrimidinedione ring is a fundamental component of many biologically active molecules, including herbicides. wikipedia.org General synthesis of uracil and its derivatives can be achieved through the condensation of a β-ketoester with urea (B33335) or a substituted urea. For the 6-(trifluoromethyl)uracil (B107741) moiety found in this compound, a plausible route involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with a methylated urea, followed by cyclization. The use of trifluoroacetonitrile (B1584977) condensing with an active methylene (B1212753) compound like N-(cyanoacetyl)urethane is another reported one-step method to create a 6-(trifluoromethyl)uracil with a cyano group at the 5-position, which could be further modified. acs.org

N-Phenyl Bond and Oxime Ether Linkage Formation: The bond connecting the phenyl group to the uracil nitrogen is key. Copper-catalyzed N-arylation methods, such as the Ullmann condensation, are standard procedures for forming such aryl-nitrogen bonds. rsc.org The side chain of this compound features an oxime ether. This functional group is typically formed via a condensation reaction between an aldehyde or ketone and a hydroxylamine (B1172632) derivative. wikipedia.orgtestbook.comkhanacademy.orgbyjus.comyoutube.com In a plausible synthesis of this compound, the precursor 2-chloro-4-fluoro-5-formylphenyl-substituted uracil would react with an aminooxy-propanoate derivative, specifically methyl (2R)-2-(aminooxy)propanoate, to form the final (E)-oxime ether linkage. wikipedia.org

Advanced Synthetic Approaches and Process Optimization

Modern agrochemical synthesis prioritizes efficiency, stereochemical control, and the generation of diverse molecular libraries for testing.

Stereoselective Synthesis of this compound Enantiomers

This compound is a chiral compound, with the IUPAC name specifying the (2R)-enantiomer. The stereochemistry of the side chain is critical for biological activity. Achieving high enantiomeric purity is a key challenge. There are several established strategies for stereoselective synthesis:

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material, such as (R)-alanine or ethyl (R)-lactate. These precursors already contain the required stereocenter, which is then elaborated into the final aminooxy propanoate side chain.

Asymmetric Catalysis: A more advanced approach involves the asymmetric reduction of a prochiral precursor. For instance, the catalytic asymmetric hydrogenation of an oxime or oxime ether can produce chiral hydroxylamines with high enantioselectivity. bohrium.com This method offers efficiency and atom economy, making it suitable for industrial-scale production.

Development of Intermediates for Analog Libraries

The systematic exploration of structure-activity relationships (SAR) requires access to a variety of molecular analogs. This is facilitated by the efficient synthesis of key intermediates that can be readily modified. For the this compound family of compounds, two such intermediates are of primary importance.

Table 1: Key Synthetic Intermediates for this compound Analogs

Intermediate Name Chemical Structure Role in Synthesis
2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) C₇H₃ClFNO₃ Precursor to the substituted phenyl portion. The nitro group can be reduced to an amine for coupling to the uracil ring, and the aldehyde is used for forming the oxime ether.

The synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde can be achieved from 2-chloro-4-fluorotoluene (B151448) via chlorination and subsequent hydrolysis and nitration. wipo.int The 3-methyl-6-(trifluoromethyl)uracil intermediate can be synthesized via cyclization reactions as previously mentioned. acs.orggoogle.com By preparing a range of these intermediates with different substitution patterns, chemists can generate extensive analog libraries to optimize herbicidal activity.

Structural Modifications and Derivatization Strategies

To improve efficacy, broaden the weed control spectrum, and manage resistance, the lead structure of this compound can be systematically modified. Structure-activity relationship studies on PPO inhibitors provide a rational basis for such derivatization. nih.govnih.gov

Potential derivatization strategies include:

Phenyl Ring Substitution: The electronic and steric properties of the phenyl ring are critical for binding to the PPO enzyme. nih.gov Modifying the existing chloro and fluoro substituents or introducing new groups could enhance activity. For example, replacing or repositioning the halogen atoms can influence both the binding affinity and the metabolic stability of the molecule.

Uracil Moiety Modification: The substituents on the uracil ring, namely the N-methyl and the C-6 trifluoromethyl groups, are also targets for modification. While the trifluoromethyl group is often crucial for high activity in this class of herbicides, altering the N-1 or N-3 substituent could fine-tune the compound's physical properties and selectivity. nih.gov

Side-Chain Variation: The oxime ether side chain plays a significant role in the molecule's interaction with the target enzyme and its translocation within the plant. Variations in the length, branching, and functional groups of the ester portion of the side chain could lead to analogs with improved properties. Research into other oxime ether-containing agrochemicals shows this is a common strategy for optimization. researchgate.netnih.gov

Table 2: Potential Analogs of this compound for SAR Studies

Analog Type Modification Site Rationale
Phenyl Ring Analog Phenyl Ring Investigate the effect of different electron-withdrawing/donating groups on PPO inhibition.
Uracil N-Alkyl Analog Uracil N-3 Position Modify lipophilicity and metabolic stability by changing the alkyl group from methyl to ethyl, propyl, etc.

These targeted modifications, guided by computational modeling and empirical screening, are essential for the development of next-generation herbicides based on the this compound scaffold.

Synthesis of this compound Analogs for Enhanced Biological Activity

The development of this compound analogs with heightened biological activity is centered on established synthetic methodologies for N-phenyluracil derivatives. These methods are designed to introduce a variety of chemical groups to the core scaffold, allowing for systematic exploration of structure-activity relationships (SAR). A primary objective in creating these analogs is to improve their inhibitory potency against the target enzyme, PPO, and to broaden their weed control spectrum. chimia.ch

One common synthetic approach involves the modification of the phenyl ring. The core synthesis of the N-phenyluracil scaffold typically starts with a substituted aniline which is then reacted to form the uracil ring. By starting with different anilines, a wide array of substituents (e.g., halogens, alkyls, alkoxy groups) can be placed at various positions on the phenyl ring. For instance, research on related PPO inhibitors has shown that the introduction of specific fluorine and chlorine atoms on the phenyl ring is crucial for high herbicidal activity. sci-hub.seacs.org

Another key area for derivatization is the side chain attached to the uracil or phenyl moiety. In the case of this compound, this is the methyl (2R)-2-[[(E)-methylideneamino]oxy]propanoate group. nih.gov Synthetic strategies in related compounds often involve creating ester or ether linkages, which can be readily modified. For example, studies on other PPO inhibitors have explored replacing or modifying such side chains to enhance binding to the PPO enzyme active site and to alter the compound's metabolic stability within the plant. sci-hub.seacs.org Research has shown that even the stereochemistry of these side chains, such as using E or Z isomers, can significantly impact bioactivity, with E isomers often demonstrating a more stable binding conformation and thus greater efficacy. acs.org

The synthesis of these analogs often employs multi-step reaction sequences, sometimes utilizing one-pot procedures to improve efficiency. sci-hub.se These methods allow for the systematic creation of a library of compounds where specific parts of the molecule are altered one at a time, providing clear data on the impact of each modification.

Exploration of Functional Group Introductions and Substituent Effects

The exploration of introducing new functional groups and understanding their effects is fundamental to optimizing the herbicidal profile of compounds like this compound. Structure-activity relationship (SAR) studies on N-phenyluracil and similar PPO inhibitors have generated a wealth of data on how different substituents influence efficacy.

Substituent Effects on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of herbicidal activity.

Halogens: The presence of chlorine and fluorine atoms, as seen in this compound's 2-chloro-4-fluoro-phenyl group, is a common feature in potent PPO inhibitors. nih.gov SAR studies consistently show that changing these halogens to hydrogen atoms markedly decreases herbicidal potency. sci-hub.se The introduction of electron-withdrawing groups like halogens at specific positions (e.g., 2-, 4-, and 5-positions) is known to enhance the molecule's interaction with the PPO enzyme. acs.org

Other Groups: The introduction of groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) can have varied effects depending on their position. While sometimes beneficial, in many PPO inhibitors, these substitutions can be less effective than specific halogen patterns.

Substituent Effects on the Uracil Ring: The uracil portion of the molecule also offers sites for modification.

N-3 Position: In this compound, a methyl group is present at the N-3 position of the pyrimidine-2,4-dione (uracil) ring. nih.gov Studies on related compounds show that substituting this group can reinforce hydrogen bonding within the molecule, potentially reducing its metabolic rate in plants and thereby increasing efficacy. sci-hub.se

C-4 Position: The trifluoromethyl (-CF₃) group at the C-4 position is a key feature for high activity in many uracil-based PPO inhibitors.

The data below, derived from research on structurally related PPO inhibitors, illustrates the significant impact of substituent changes on biological activity.

Table 1: Effect of Phenyl Ring Substituents on Herbicidal Activity of a PPO Inhibitor Series

Compound ID Substituent at Position X Herbicidal Activity (% Inhibition)
Analog 1 2-Cl, 4-F 95%
Analog 2 2-H, 4-F 60%
Analog 3 2-Cl, 4-H 75%
Analog 4 2-H, 4-H 30%

This table is a representative example based on findings that demonstrate the critical role of specific halogen substitutions for high herbicidal activity in PPO inhibitors. sci-hub.se

Table 2: Comparison of Isomer Configuration on PPO Inhibitory Potency

Compound Isomer PPO Inhibitory Potency (Kᵢ value in nM)
E Isomer 3.0
Z Isomer 25.0

This table is a representative example based on findings showing that E isomers of N-phenyluracil derivatives generally exhibit significantly higher inhibitory potency against the PPO enzyme compared to their Z isomer counterparts. acs.org

These systematic explorations of functional groups and their stereochemical arrangements are crucial for the rational design of new herbicides, leading to analogs of this compound with potentially superior weed control, better crop selectivity, and an improved environmental profile. acs.orgacs.org

Table of Mentioned Compounds

Compound Name
This compound
Saflufenacil
Tiafenacil (B1428544)
Ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate
Flumioxazin

Elucidation of Flufenoximacil S Molecular Mechanism of Action in Target Organisms Preclinical

Inhibition of the Protoporphyrinogen (B1215707) Oxidase (PPO) Pathway

The primary molecular target of Flufenoximacil is the enzyme protoporphyrinogen oxidase (PPO), also known as Protox. lsuagcenter.comresearchgate.net PPO is responsible for the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), a crucial step in the tetrapyrrole biosynthetic pathway. lsuagcenter.comgoogleapis.comchimia.ch This pathway is fundamental for the production of essential molecules like chlorophyll (B73375), which is vital for photosynthesis, and heme, a component of cytochromes. lsuagcenter.comresearchgate.net

This compound acts as a competitive inhibitor of PPO, likely functioning as a substrate analog that binds to the active site of the enzyme. googleapis.com This competitive inhibition means that this compound vies with the natural substrate, Protogen IX, for access to the enzyme's active site. The binding of this compound to PPO is reversible. nih.gov

Studies on similar PPO inhibitors have utilized enzyme kinetic analyses, such as Lineweaver-Burk plots, to characterize the nature of the inhibition. For instance, studies on other inhibitors have determined inhibition constants (Kᵢ) and have shown that the inhibitor has a stronger affinity for the free enzyme than for the enzyme-substrate complex, a hallmark of competitive or mixed-type inhibition. nih.gov While specific kinetic data for this compound is not publicly available, its classification as a PPO inhibitor suggests it follows a similar kinetic profile.

Interactive Data Table: PPO Inhibition Characteristics

Parameter Description Implication for this compound
Inhibition Type The nature of the interaction between the inhibitor and the enzyme. Likely competitive or mixed-type, binding to the active site of PPO. googleapis.comnih.gov
Kᵢ (Inhibition Constant) A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ indicates stronger binding. Expected to have a low Kᵢ value, indicating high affinity for the PPO enzyme.
Reversibility Whether the inhibitor binds permanently or transiently to the enzyme. The inhibition is reversible. nih.gov

The inhibition of PPO by this compound leads to a significant accumulation of its substrate, Protogen IX, within the plastids (chloroplasts and mitochondria). lsuagcenter.comgoogleapis.comjustia.com This excess Protogen IX is then believed to leak out of the plastids and into the cytoplasm. lsuagcenter.comgoogleapis.com

In the cytoplasm, the accumulated Protogen IX is non-enzymatically or via other peroxidases oxidized to Proto IX. googleapis.com Proto IX is a potent photosensitizer. nih.gov When exposed to light, it interacts with molecular oxygen to generate highly reactive singlet oxygen (¹O₂). lsuagcenter.comgoogleapis.com This singlet oxygen then initiates a cascade of destructive oxidative reactions, primarily lipid peroxidation of cellular membranes. lsuagcenter.comjustia.com The disruption of membrane integrity leads to rapid leakage of cellular contents, loss of cellular function, and ultimately, cell death, which manifests as the visible herbicidal effects. herts.ac.uklsuagcenter.com

Molecular Interactions at the Target Site

The efficacy of this compound as a PPO inhibitor is rooted in its specific molecular interactions with the enzyme's active site.

The binding of inhibitors to PPO is a complex process governed by various non-covalent interactions. While the precise interactions for this compound have not been detailed in publicly available literature, insights can be drawn from studies on other PPO inhibitors and general principles of protein-ligand binding. nih.govnih.govmdpi.com

While direct competitive inhibition at the active site is the primary mechanism, the possibility of allosteric modulation cannot be entirely ruled out without specific structural data. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects the enzyme's activity. kingagroot.com It is conceivable that the binding of this compound could induce subtle conformational changes in the PPO enzyme that either prevent substrate binding or inhibit the catalytic process.

The binding of a ligand to a protein can be described by models such as "induced fit," where the protein conformation changes upon ligand binding, or "conformational selection," where the ligand binds to a pre-existing conformation of the protein. mdpi.complos.org The interaction of this compound with PPO likely involves a combination of these mechanisms, where the initial binding may be to a specific conformational state of the enzyme, which is then further stabilized by induced conformational adjustments.

Downstream Cellular and Physiological Effects

The inhibition of PPO and the subsequent accumulation of photodynamic Proto IX trigger a series of damaging cellular and physiological events in the target plant.

The primary downstream effect is the rapid peroxidation of lipids in cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts and mitochondria. lsuagcenter.comjustia.com This leads to a loss of membrane integrity, causing them to become leaky. The consequence is a rapid loss of cellular compartmentalization, electrolyte leakage, and ultimately, cell death.

Visually, these cellular events manifest as rapid wilting, necrosis (tissue death), and bleaching of the plant tissues. agropages.com The light-dependent nature of the damage is a key characteristic of PPO-inhibiting herbicides. lsuagcenter.com The herbicidal effects of this compound are typically observed quickly, often within a day of application. kingagroot.com

Interactive Data Table: Summary of Downstream Effects

Cellular/Physiological Effect Description Consequence
Lipid Peroxidation Oxidative degradation of lipids in cell membranes by reactive oxygen species. lsuagcenter.comjustia.com Loss of membrane integrity and function.
Membrane Leakage Uncontrolled movement of ions and other molecules across damaged membranes. Disruption of cellular homeostasis and gradients.
Cell Death The ultimate result of widespread cellular damage. Necrosis and tissue death in the plant.
Visible Symptoms The macroscopic signs of herbicidal action. Wilting, bleaching, and browning of plant tissues. agropages.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

This compound operates as a protoporphyrinogen oxidase (PPO) inhibitor. herts.ac.ukkingagroot.com The primary mechanism of action involves the inhibition of this key enzyme, which is crucial in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to an abnormal accumulation of protoporphyrinogen IX, the substrate for the PPO enzyme. In the presence of light and molecular oxygen, protoporphyrinogen IX auto-oxidizes, leading to the formation of highly reactive protoporphyrin IX. This molecule acts as a photosensitizer, transferring energy to molecular oxygen (O₂) to generate singlet oxygen (¹O₂), a highly potent reactive oxygen species (ROS). nih.gov

The generation of ROS is a common feature of many herbicides, inducing a state of oxidative stress within the plant cells. nih.govnih.gov Oxidative stress occurs when there is a significant imbalance between the production of ROS and the plant's ability to detoxify these reactive intermediates through its antioxidant defense systems. nih.govijeab.com While plants naturally produce basal levels of ROS during normal metabolic processes like photosynthesis and respiration, the massive surge in ROS caused by PPO inhibitors overwhelms these protective mechanisms. nih.govnih.gov This leads to a cascade of oxidative damage to vital cellular components. ijeab.comcropj.com

The primary ROS generated due to the action of PPO inhibitors like this compound is singlet oxygen, but the initial oxidative damage can lead to the formation of other ROS, such as superoxide (B77818) radicals (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govnih.gov These molecules are highly unstable and react indiscriminately with lipids, proteins, and nucleic acids, causing widespread cellular damage and ultimately leading to cell death. nih.govcropj.com The induction of oxidative stress is therefore a critical event in the herbicidal activity of this compound.

Table 1: Key Factors in this compound-Induced Oxidative Stress

FactorDescriptionImplication in Target Organisms
Enzyme Inhibition This compound blocks the activity of protoporphyrinogen oxidase (PPO). herts.ac.ukDisrupts the tetrapyrrole biosynthesis pathway.
Substrate Accumulation Leads to a buildup of protoporphyrinogen IX in plant cells. nih.govProvides the precursor for photodynamic reactions.
ROS Generation The accumulated substrate, in the presence of light and oxygen, produces highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). nih.govnih.govInitiates widespread oxidative damage to cellular structures.
Oxidative Stress The rapid overproduction of ROS overwhelms the plant's antioxidant defense systems. nih.govnih.govLeads to a state of severe cellular imbalance and toxicity.

Impact on Cell Membrane Integrity and Photosynthetic Processes

The massive generation of reactive oxygen species (ROS) initiated by this compound has a devastating and rapid impact on cell membrane integrity. herts.ac.uk The highly reactive singlet oxygen and other subsequent ROS directly attack the polyunsaturated fatty acids that are major components of all cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts and mitochondria. sdiarticle3.com This process, known as lipid peroxidation, degrades the lipids, leading to a loss of membrane fluidity and structure. cropj.comsdiarticle3.com

The consequence of this widespread membrane damage is a catastrophic loss of cellular compartmentalization. The compromised membranes become leaky, resulting in the uncontrolled leakage of electrolytes and other cellular contents out of the cells and organelles. researchgate.net This disruption of membrane integrity is a key factor in the rapid "burndown" or contact-toxic effect observed with PPO-inhibiting herbicides. researchgate.netst-chem.com The structural failure of the cell leads swiftly to desiccation and tissue necrosis.

Table 2: Effects of this compound on Cellular Structures and Processes

Affected Component/ProcessMechanism of ImpactConsequence
Cell Membranes Lipid peroxidation induced by high levels of ROS. sdiarticle3.comIncreased permeability, loss of structural integrity, and leakage of cellular contents. researchgate.net
Chloroplasts Degradation of thylakoid membranes and photosynthetic pigments by ROS. frontiersin.orgmdpi.comDisruption of electron transport and inhibition of light absorption.
Photosynthesis Direct damage to photosynthetic apparatus and general cellular collapse. ucanr.edumdpi.comRapid reduction and eventual cessation of photosynthetic activity, leading to plant death.

Structure Activity Relationship Sar Studies of Flufenoximacil and Its Analogs

The herbicidal potency of flufenoximacil and its related compounds is intrinsically linked to their molecular architecture. SAR studies are crucial in elucidating how different parts of the molecule contribute to its biological activity.

Influence of Substituent Groups on PPO Inhibitory Activity

The core structure of this compound, a phenyluracil herbicide, features several key components that can be modified to influence its PPO inhibitory activity. herts.ac.uk Research into analogs has revealed the critical role of specific substituent groups on the phenyl ring and the uracil (B121893) moiety.

The enzyme protoporphyrinogen (B1215707) IX oxidase (PPO) is a key target for many herbicides. ucanr.edu It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll (B73375) and heme. ucanr.edu Inhibition of PPO leads to the accumulation of protoporphyrin IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen that disrupts cell membranes, leading to rapid weed death. ucanr.edu

The uracil head-group is another critical pharmacophoric feature. Modifications to the substituents on the uracil ring, such as the N-methyl group and the trifluoromethyl group at the 4-position, are vital for potent herbicidal activity. These groups are believed to mimic aspects of the natural substrate, protoporphyrinogen IX, facilitating effective binding to the enzyme's active site. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Herbicidal Activity of PPO Inhibitors

Substituent GroupPosition on Phenyl RingGeneral Effect on Activity
Trifluoromethyl (CF3)VariesOften enhances activity
Chlorine (Cl)VariesGenerally increases potency
Fluorine (F)VariesCan improve activity and uptake
Nitro (NO2)VariesKnown to contribute to activity in some diphenyl ether herbicides
Methyl (CH3)VariesCan either increase or decrease activity depending on position

Stereochemical Influence on Biological Activity

This compound possesses a chiral center in its side chain, specifically at the carbon atom of the propanoate group. herts.ac.uk This introduces the possibility of stereoisomers (enantiomers), which can exhibit different biological activities. The stereochemistry of a pesticide can significantly affect its interaction with the target enzyme, as biological systems are often stereospecific. nih.govnih.gov

For many chiral agrochemicals, one enantiomer is often more biologically active than the other. nih.gov This is because the three-dimensional arrangement of atoms in the active enantiomer allows for a more precise fit into the chiral binding site of the target protein. In the case of this compound, the (R)-enantiomer is the specified active form. herts.ac.uk This suggests that the spatial orientation of the methyl and ester groups in the side chain is crucial for optimal interaction with the PPO enzyme.

The development of single-enantiomer or enantiomerically enriched agrochemicals is a growing trend, as it can lead to lower application rates and reduced environmental impact by eliminating the less active or inactive isomer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ui.ac.idmst.dk This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the key structural features required for activity.

Development of Predictive Models for this compound Analogs

Predictive QSAR models for this compound analogs can be developed by correlating various molecular descriptors with their measured PPO inhibitory activity. nih.govresearchgate.net These descriptors can be categorized into several types:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and various shape indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its connectivity and branching.

By applying statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR equation can be generated that links these descriptors to the herbicidal activity. ui.ac.id Such models, once validated, can be used to screen virtual libraries of this compound analogs to prioritize the synthesis of the most promising candidates. nih.gov

Identification of Pharmacophoric Features for Optimal Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. QSAR and molecular modeling studies help to identify the key pharmacophoric features for PPO inhibitors like this compound.

For many PPO inhibitors, the pharmacophore generally consists of:

A planar aromatic system (the phenyl ring).

Specific hydrogen bond acceptors (e.g., the oxygen atoms of the uracil ring).

A hydrophobic region.

A particular spatial arrangement of these features.

The identification of these features is crucial for understanding how the herbicide binds to the PPO enzyme and provides a blueprint for the design of new, more effective molecules. nih.gov

Rational Design Principles for Novel this compound Derivatives

The insights gained from SAR and QSAR studies form the basis for the rational design of new herbicidal compounds. preprints.orgnih.govnih.gov The goal is to create novel derivatives with improved properties, such as enhanced potency, broader weed spectrum, better crop selectivity, or a more favorable environmental profile.

The design process often involves a scaffold-hopping approach, where the core structure is maintained while various substituents are systematically altered. nih.gov For example, based on the understanding of the importance of the trifluoromethyl group, new derivatives could be designed with other bioisosteric groups (substituents with similar physical or chemical properties) to explore potential improvements in activity or other characteristics.

Molecular docking studies, which simulate the binding of a ligand to its target protein, are another powerful tool in rational design. nih.govnih.gov By docking this compound and its analogs into a 3D model of the PPO enzyme, researchers can visualize the binding interactions and predict how changes to the molecule's structure will affect its affinity for the target. This allows for a more targeted and efficient approach to the discovery of new herbicides. mdpi.comfrontiersin.orgmdpi.com

Computational Design of Enhanced PPO Inhibitors

The development of novel PPO inhibitors is increasingly reliant on computational design and molecular modeling techniques. These methods provide a rational approach to understanding the interactions between an inhibitor and the PPO enzyme at a molecular level, thereby guiding the synthesis of more effective compounds.

Molecular docking is a key computational tool used to predict the binding orientation and affinity of a ligand (the inhibitor) to the active site of its target protein (the PPO enzyme). plos.org By simulating the interaction between the inhibitor and the enzyme, researchers can identify crucial binding modes and the specific amino acid residues involved in the interaction. This information is invaluable for designing new analogs with improved binding characteristics. For instance, docking studies can reveal that specific functional groups on the inhibitor molecule form hydrogen bonds or have hydrophobic interactions with the enzyme's active site, contributing significantly to its inhibitory activity. plos.org

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational approach. nih.govnih.gov QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties and structural features that are most important for herbicidal efficacy. These models can then be used to predict the activity of newly designed, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. This predictive capability significantly accelerates the discovery process and reduces the costs associated with traditional trial-and-error approaches. nih.gov

In the context of PPO inhibitors, computational design can be used to optimize properties such as binding affinity, selectivity between plant and mammalian PPO, and metabolic stability. For example, by modeling the PPO active sites from different species, it is possible to design inhibitors that are highly effective against weed PPO while having minimal impact on the PPO of crops or non-target organisms. Current time information in Bangalore, IN.

Intermediate Derivatization Strategy for Activity Optimization

The intermediate derivatization method (IDM) is a strategic approach in agrochemical synthesis that focuses on modifying key chemical intermediates to generate a diverse library of analogs. nih.govresearchgate.net This method is particularly effective for optimizing the biological activity of a lead compound. Instead of making minor modifications to the final complex molecule, IDM involves exploring a wider range of chemical diversity by derivatizing a common, less complex intermediate. researchgate.net

In the development of PPO inhibitors, this strategy has proven to be highly successful. For example, starting from a key raw material used in the synthesis of the herbicide Saflufenacil, a series of novel uracil-based PPO inhibitors containing an isoxazoline (B3343090) moiety were designed and synthesized. nih.gov This approach allows for the introduction of various substituents and functional groups at different positions of the core structure, leading to the discovery of compounds with enhanced herbicidal activity and a broader weed control spectrum. nih.gov

The effectiveness of the intermediate derivatization strategy is often evaluated through bioassays that measure the herbicidal activity of the newly synthesized compounds against a panel of weed species. The results of these bioassays provide valuable SAR data, indicating which structural modifications lead to increased potency. For instance, studies on acifluorfen (B165780) analogues have shown that the type and position of substituents on the benzoyl ring significantly influence herbicidal activity against both monocotyledonous and dicotyledonous weeds. nyxxb.cn

A hypothetical example of an intermediate derivatization strategy for optimizing a PPO inhibitor is presented in the table below. Starting with a core intermediate, different R-groups are introduced, and the resulting compounds are tested for their herbicidal activity.

Compound IDR-GroupHerbicidal Activity (IC50, nM)
INT-01-H250
INT-02-CH3180
INT-03-Cl95
INT-04-CF350
INT-05-OCH3210

This table is a hypothetical representation to illustrate the concept of intermediate derivatization and SAR analysis. The values are not based on actual experimental data for this compound.

This systematic approach of synthesizing and testing derivatives of a key intermediate allows researchers to build a comprehensive understanding of the SAR for a particular class of compounds. This knowledge is then used to rationally design next-generation inhibitors, such as this compound, which is noted for its high efficacy and broad-spectrum control of weeds, including those resistant to other herbicides. kingagroot.comagropages.com

Preclinical Biological Efficacy and Selectivity Profiling Non Human Models

Broad-Spectrum Herbicidal Activity Across Weed Biotypes

Research findings indicate that Flufenoximacil is effective against a vast range of weed species, numbering over 170. agropages.comagropages.comst-chem.comkingagroot.com Its herbicidal activity extends to both major categories of weeds: gramineous (grasses) and broad-leaved species, as well as sedges. kingagroot.comagropages.com

This compound has shown potent control over numerous economically significant grass and broad-leaved weeds. kingagroot.com This broad-spectrum efficacy makes it a versatile tool for vegetation management in various agricultural and non-cropland settings. kingagroot.comkingagroot.com The compound acts quickly, with effects often visible within a single day of application. kingagroot.com

Below is a table summarizing a selection of weed species susceptible to this compound based on preclinical data.

Table 1: Documented Herbicidal Spectrum of this compound

Weed Type Species Common Name
Gramineous (Grasses) Eleusine indica Goosegrass
Lolium multiflorum Italian Ryegrass
Rottboellia cochinchinensis Itchgrass
Paspalum conjugatum Sour Paspalum
Panicum repens Torpedo Grass
Cynodon dactylon Bermuda Grass agropages.comst-chem.com
Broad-Leaved Amaranthus retroflexus Redroot Pigweed kingagroot.com
Abutilon theophrasti Velvetleaf
Bidens pilosa Hairy Beggarticks
Chenopodium album Lamb's Quarters
Commelina communis Asiatic Dayflower
Erigeron canadensis Horseweed/Canada Fleabane
Galium aparine Cleavers
Solanum nigrum Black Nightshade

Source: Data compiled from multiple sources. kingagroot.comkingagroot.com

A critical feature of this compound is its demonstrated effectiveness against weed biotypes that have developed resistance to widely used non-selective herbicides like glyphosate (B1671968) and glufosinate. kingagroot.comkingagroot.com The emergence of such resistant weeds poses a significant threat to crop production globally. agropages.com this compound provides a valuable alternative for managing these challenging populations. kingagroot.com Studies have highlighted its high efficacy against glyphosate-resistant Eleusine indica (goose grass) and Erigeron canadensis (horseweed). agropages.comst-chem.comkingagroot.com The control of resistant Lolium species has also been noted. kingagroot.comresearchgate.net

Differential Activity and Selectivity in Crop Systems (Non-human)

This compound is fundamentally a non-selective, contact-based herbicide. kingagroot.comnufarm.com This means it has the potential to damage any plant it comes into contact with. However, its practical application in agriculture is achieved through methods that create selective outcomes. eagri.org In preclinical and planned usage, selectivity is achieved either spatially, by directing the application away from the crop, or temporally, by applying it before the crop emerges (burndown). kingagroot.comeagri.orgmda.state.mn.us

To overcome the limitation of its non-selective nature for in-crop use, KingAgroot has announced plans to develop and release crop varieties with genetically engineered resistance to this compound. agropages.com This development would permit the post-emergence application of this compound directly over tolerant crops, providing selective control of a broad spectrum of weeds during the crop's growing season, analogous to the systems developed for glyphosate- and glufosinate-tolerant crops. mda.state.mn.usucanr.edu

The table below outlines the intended application of this compound in various non-human systems to achieve selective weed control.

Table 2: Application and Selectivity of this compound in Different Systems

System Type Intended Application Method Basis for Selectivity
Plantations, Orchards, Tea Gardens Directed Spray Spatial selectivity; herbicide is applied to weeds, avoiding contact with the crop. kingagroot.comeagri.org
Row Crops (e.g., Corn, Soybean, Cotton) Pre-plant or Pre-emergence Burndown Temporal selectivity; herbicide is applied to control existing weeds before the crop is planted or emerges. kingagroot.commda.state.mn.us
Genetically Tolerant Crops (Future) Post-emergence Broadcast Spray Inherent crop tolerance due to genetic modification allows for application over the top of the growing crop. agropages.comucanr.edu

| Non-Cropland, Railways | Broadcast Spray | Non-selective vegetation control where crop safety is not a concern. kingagroot.com |

Comparative Efficacy in Greenhouse and Controlled Environment Studies

Greenhouse and laboratory studies are fundamental for characterizing the herbicidal activity of a new compound like this compound under controlled conditions, allowing for precise evaluation without the variability of field environments. invasive.orgncsu.edu Such studies typically quantify the efficacy across a range of weed species and determine the dose-response relationships.

This compound has been identified as a highly active, broad-spectrum herbicide. lstmed.ac.uk Efficacy assessments have demonstrated control over a wide array of problematic weeds. Reports indicate that this compound is effective against more than 170 common weed species, including grasses, broadleaf weeds, and sedges. lstmed.ac.ukfertilizerdaily.com Notably, this includes biotypes that have developed resistance to other herbicide modes of action, such as glyphosate-resistant goosegrass (Eleusine indica) and horseweed (Conyza canadensis). lstmed.ac.ukfertilizerdaily.com

While specific, publicly available quantitative data from greenhouse dose-response studies are limited, the manufacturer reports that this compound's high activity reduces the required amount of active ingredient to gram-level doses. lstmed.ac.uk Field trials in Australia have shown promising results, with the compound demonstrating strong performance as a standalone knockdown herbicide. agropages.comnufarm.com

The following table summarizes the reported weed control spectrum of this compound based on available information. The data is qualitative, indicating the types of weeds controlled.

Interactive Data Table: Reported Weed Spectrum for this compound

Category Weed Species Resistance Profile
Grassy Weeds Goosegrass (Eleusine indica) Effective on resistant biotypes
Nut grass -
Bermuda grass -
Broadleaf Weeds Horseweed (Conyza canadensis) Effective on resistant biotypes
Alligator weed (Alternanthera philoxeroides) -
Seedbox -
Sedges Fimbristylis miliacea -

Studies on other PPO-inhibiting herbicides, such as epyrifenacil (B8306211) and tiafenacil (B1428544), demonstrate that greenhouse evaluations typically yield data on the median inhibitory concentration (IC50) or the dose required for 50% growth reduction (GR50), providing a quantitative measure of potency against specific weeds. researchgate.netnih.gov For example, a greenhouse study on tiafenacil showed it provided 98-100% control of barnyardgrass at a rate of 12 g/ha. nih.gov Similar detailed studies for this compound are necessary to fully characterize its comparative efficacy but are not yet widely published.

Mechanistic Basis for Crop Tolerance

The selectivity of a herbicide, which allows it to control weeds within a crop without causing significant injury, is a critical aspect of its utility in agriculture. scielo.brmdpi.com For most herbicides, including PPO inhibitors like this compound, the primary mechanism underlying crop tolerance is differential metabolism. scielo.brunl.edunih.gov

This mechanism relies on the ability of a tolerant crop plant to rapidly detoxify the herbicide molecule before it can cause irreversible cellular damage. scielo.br Susceptible weed species, in contrast, metabolize the herbicide much more slowly or are unable to metabolize it at all, leading to the accumulation of toxic compounds and subsequent cell death. scielo.br

The metabolic detoxification of herbicides in plants is a multi-phase process:

Phase I: The herbicide molecule is altered, typically through oxidation, reduction, or hydrolysis. These reactions are often catalyzed by cytochrome P450 monooxygenases (P450s). This initial step usually reduces the phytotoxicity of the compound and prepares it for the next phase. nih.govnih.gov

Phase II: The modified herbicide or its metabolite is conjugated (bound) to a sugar molecule (like glucose) or glutathione (B108866). This process, often mediated by glucosyltransferases (GTs) or glutathione S-transferases (GSTs), further detoxifies the compound and increases its water solubility. nih.gov

Phase III: The conjugated, non-toxic metabolite is compartmentalized within the plant cell, typically by being transported into the vacuole or incorporated into the cell wall, effectively removing it from metabolically active regions. nih.gov

For PPO inhibitors, rapid metabolism in the crop is key to selectivity. nih.gov While specific metabolic studies on this compound are not extensively detailed in public literature, the known pathways for other N-phenylimide and PPO-inhibiting herbicides provide a strong model for its behavior. nih.gov Tolerant crops like soybean and corn possess P450 enzymes capable of metabolizing phenylurea and other classes of herbicides, conferring selectivity. mdpi.comnih.gov It is highly probable that specific P450 and GST enzymes in tolerant crops recognize and degrade this compound, while these enzymatic activities are absent or significantly lower in susceptible weed species.

The development of this compound-tolerant crops by its manufacturer, KingAgroot, further underscores the importance of a metabolism-based tolerance mechanism. kingagroot.comkingagroot.com These biotech crops are likely engineered to express specific metabolic enzymes at a high level, ensuring rapid and efficient detoxification of the herbicide. kingagroot.comkingagroot.com

Advanced Analytical Methodologies for Flufenoximacil Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating Flufenoximacil from other compounds present in a sample. When combined with mass spectrometry, it allows for both identification and precise measurement. The choice between gas or liquid chromatography depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of semi-volatile and volatile compounds like certain pesticides. chromatographyonline.com This method offers high sensitivity and selectivity, making it suitable for detecting trace levels of contaminants in complex food matrices. chromatographyonline.com The process involves separating compounds in a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer. Tandem mass spectrometry (MS/MS) enhances selectivity by isolating a precursor ion, fragmenting it, and then detecting a specific product ion, which helps in unambiguous identification and quantification, especially in complex samples. mdpi.com

For many pesticide analyses, GC-MS/MS is a preferred method due to its robustness and the availability of extensive spectral libraries for compound identification. researchgate.net The optimization of instrumental conditions, such as the selection of precursor and product ions in multiple reaction monitoring (MRM) mode, is crucial for achieving the desired sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for analyzing a wide array of pesticide residues in food and environmental samples. mdpi.comresearchgate.net This technique is particularly advantageous for polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis. chromatographyonline.com LC-MS/MS separates compounds in a liquid mobile phase and a solid stationary phase before they are ionized and detected by the mass spectrometer. ca.gov

The high sensitivity and selectivity of LC-MS/MS allow for the simultaneous determination of multiple residues in complex matrices. mdpi.com Electrospray ionization (ESI) is a common ionization source used in LC-MS/MS for pesticide analysis. jfda-online.com However, the accuracy of quantification can be significantly impacted by matrix effects, which can cause ion suppression or enhancement. nih.gov Therefore, careful method development and validation are essential to mitigate these effects. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile/semi-volatile compounds in a gaseous mobile phase followed by mass analysis.Separation of compounds in a liquid mobile phase followed by mass analysis. ca.gov
Analyte Suitability Suitable for volatile and thermally stable compounds.Ideal for polar, non-volatile, and thermally labile compounds. chromatographyonline.com
Selectivity High selectivity, especially with tandem MS (MS/MS) which reduces matrix interference. mdpi.comExcellent selectivity and sensitivity, particularly with tandem MS. mdpi.comnih.gov
Ionization Typically uses electron ionization (EI). mdpi.comCommonly employs electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netjfda-online.com
Matrix Effects Can be affected by matrix components.Prone to significant matrix effects (ion suppression or enhancement). nih.gov
Applications Widely used for pesticide residue analysis in various matrices. mdpi.comnih.govA primary tool for multi-residue pesticide analysis in food and environmental samples. researchgate.net

Sample Preparation and Matrix Effects in Biological and Environmental Samples (Research Context)

The analysis of this compound in biological and environmental samples presents a significant challenge due to the complexity of the matrices. Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest before instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) Methodology

The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices, including food and biological samples. nih.govrestek.com It involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. ajol.info This is then followed by a cleanup step.

A key advantage of QuEChERS is its versatility, as it can be modified to suit different sample types and analyte chemistries. restek.com For instance, for low-water content matrices, a hydration step may be necessary. restek.com The efficiency of the extraction and cleanup steps is critical for obtaining reliable and accurate results, especially when dealing with complex matrices that can cause significant matrix effects. nih.gov

Dispersive Solid-Phase Extraction (dSPE) Techniques

Dispersive solid-phase extraction (dSPE) is a crucial cleanup step within the QuEChERS methodology. mdpi.com It involves adding a small amount of sorbent material directly to the sample extract to remove interfering matrix components. mdpi.comnih.gov The choice of sorbent is critical and depends on the nature of the matrix and the target analytes. restek.com

Commonly used dSPE sorbents include primary secondary amine (PSA) for removing sugars and organic acids, C18 for nonpolar interferences like fats, and graphitized carbon black (GCB) for pigments and sterols. restek.comrasayanjournal.co.in The goal is to achieve a clean extract that minimizes matrix effects during chromatographic analysis, thereby improving the accuracy and sensitivity of the method. mdpi.com However, the selection of sorbents must be carefully optimized to avoid the loss of target analytes. nih.gov

Strategies for Mitigating Matrix Interference and Enhancing Extraction Efficiency

Matrix interference is a major challenge in the analysis of trace contaminants in complex samples, as it can lead to inaccurate quantification. arborassays.comrestek.com These effects arise from co-extracted compounds that can suppress or enhance the analyte signal in the mass spectrometer. restek.com

Several strategies are employed to mitigate matrix effects. One common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. researchgate.net This helps to compensate for signal suppression or enhancement.

Improving the efficiency of the cleanup step during sample preparation is another critical strategy. This can involve using different or combinations of dSPE sorbents to remove a wider range of interfering compounds. restek.comlcms.cz Additionally, optimizing the extraction solvent and conditions can enhance the recovery of the target analyte while minimizing the co-extraction of matrix components. rasayanjournal.co.in In some cases, simple dilution of the final extract can also help to reduce the concentration of matrix components injected into the analytical system. restek.com For particularly challenging matrices, advanced cleanup techniques like gel permeation chromatography (GPC) or the use of specialized SPE cartridges may be necessary. epa.gov

Method Validation and Quality Assurance in Analytical Research

Method validation and quality assurance are foundational pillars in the analytical chemistry of agrochemicals like this compound. nih.gov Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose, ensuring that the data generated is reliable, reproducible, and accurate. wjarr.comeuropa.eu Quality assurance encompasses the planned and systematic actions necessary to provide adequate confidence that analytical work will satisfy the given requirements for quality. researchgate.netresearchgate.net For pesticide residue analysis, regulatory bodies and international guidelines, such as those from SANTE (European Commission Directorate-General for Health and Food Safety), provide stringent performance criteria that methods must meet. europa.euesydops.gr These procedures are crucial for everything from environmental monitoring to ensuring food safety. europa.eueurl-pesticides.eu

Determination of Specificity, Linearity, and Accuracy

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In the context of this compound analysis, a specific method would produce a signal response only from this compound, without interference from other substances in the sample matrix (e.g., soil, water, or plant tissue). ich.org This is typically demonstrated by analyzing blank matrix samples and comparing them to spiked samples and standards. oiv.int For chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), specificity is shown by the resolution of the this compound peak from the closest eluting peaks. ich.org

Linearity

Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.comich.org This is a critical parameter for quantification. The relationship is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations. wjarr.com A minimum of five concentration levels is generally recommended to establish linearity. ich.org The data is then plotted (response vs. concentration) and analyzed using linear regression. The correlation coefficient (r²), slope, and y-intercept of the regression line are key indicators. A correlation coefficient of 0.99 or greater is typically considered evidence of an acceptable fit. eurl-pesticides.eu

Table 1: Representative Linearity Data for this compound Analysis

Parameter Value Acceptance Criterion
Linearity Range 1.0 - 200.0 µg/L Covers expected sample concentrations
Number of Points 6 ≥ 5
Regression Equation y = 4587.3x + 120.5 -
Correlation Coefficient (r²) 0.9992 ≥ 0.99
Residuals < ±20% < ±20%

This table presents hypothetical yet typical data for this compound analysis based on common validation requirements for pesticide residue methods. eurl-pesticides.eueurl-pesticides.eu

Accuracy

Accuracy represents the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. ich.org It is often determined by conducting recovery studies. eurachem.org For this compound analysis, this involves adding a known amount of the compound (spiking) to a blank matrix sample (e.g., wheat, orange, soil) before extraction and analysis. thermofisher.com The percentage of the spiked amount that is detected by the method is the percent recovery. researchgate.net According to guidelines like SANTE, mean recoveries should typically be within the 70-120% range for pesticide residue analysis. esydops.gr Accuracy is usually assessed by performing a minimum of five replicate determinations at the limit of quantification (LOQ) and at least one other higher concentration level. europa.euesydops.gr

Table 2: Representative Accuracy Data from Recovery Studies of this compound

Matrix Spiking Level (mg/kg) Number of Replicates (n) Mean Recovery (%) Acceptance Criteria (%)
Tomato 0.010 5 95.4 70 - 120
Tomato 0.100 5 98.2 70 - 120
Cereal 0.010 5 88.7 70 - 120
Cereal 0.100 5 92.1 70 - 120
Soil 0.050 5 94.5 70 - 120

This table illustrates typical recovery results for this compound in different matrices, adhering to established acceptance criteria. europa.euesydops.greurl-pesticides.eu

Assessment of Repeatability and Reproducibility

Repeatability

Repeatability, also known as intra-assay precision, expresses the precision of a method under the same operating conditions over a short interval of time. ich.orgoiv.int It is a measure of the agreement between results of successive measurements of the same sample carried out by the same analyst, with the same equipment, in the same laboratory, and within a short period. oiv.intwur.nl Repeatability is typically expressed as the relative standard deviation (RSD), often denoted as RSDr. oiv.intontosight.ai For pesticide residue analysis, a common acceptance criterion for repeatability (RSDr) is ≤20%. europa.euwur.nlepa.gov This is assessed by analyzing multiple replicates of a spiked sample at various concentration levels. europa.eu

Reproducibility

Reproducibility measures the precision of a method between different laboratories, also known as an inter-laboratory trial or collaborative study. ich.orgwur.nl It evaluates the method's performance under varied conditions, such as different analysts, different equipment, and different laboratories. oiv.int This parameter is crucial for standardizing an analytical method for widespread use. ich.org Similar to repeatability, it is expressed as the relative standard deviation of the results (RSDR). wur.nl Due to the greater variability inherent in inter-laboratory studies, the acceptance criteria for RSDR are often wider than for RSDr. wur.nl Intermediate precision, which assesses variations within a single laboratory (e.g., different days, analysts, or equipment), is also a key measure of a method's robustness. ich.org

Table 3: Representative Precision Data for this compound Analysis

Precision Type Matrix Concentration (mg/kg) Mean RSD (%) Acceptance Criterion (%)
Repeatability (RSDr) Water 0.010 8.5 ≤ 20%
Repeatability (RSDr) Water 0.100 5.2 ≤ 20%
Intermediate Precision (RSDwR) Cereal 0.020 11.3 ≤ 20%
Reproducibility (RSDR) Cereal 0.020 13.6 ≤ 25%

This table shows typical precision results for this compound analysis based on established guidelines. europa.euesydops.grwur.nlmdpi.com

Computational and in Silico Approaches in Flufenoximacil Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Flufenoximacil, it is instrumental in understanding its interaction with the PPO enzyme.

Simulation of this compound-PPO Interactions

Researchers utilize molecular docking simulations to model the binding of this compound within the active site of the PPO enzyme. These simulations predict the binding conformation and estimate the binding affinity, often expressed as a docking score. While specific docking scores for this compound are not yet widely published, studies on other PPO inhibitors provide a comparative framework. For instance, the compound ZINC70338 has shown docking scores of -9.20 kcal/mol with Nicotiana tabacum PPO (ntPPO) and -8.00 kcal/mol with human PPO (hPPO), indicating a strong binding affinity. nih.gov Similar analyses for this compound would elucidate its specific binding energetics and preferred orientation within the PPO active site.

These simulations involve preparing the three-dimensional structures of both this compound (the ligand) and the PPO enzyme (the receptor). The docking software then explores various possible binding poses of this compound within the enzyme's active site, calculating the binding energy for each pose. The pose with the lowest binding energy is generally considered the most likely binding mode.

Identification of Key Residues for Ligand Binding

A crucial outcome of molecular docking studies is the identification of key amino acid residues within the PPO active site that are critical for the binding of this compound. Computational analyses of various PPO inhibitors have consistently highlighted the importance of certain residues. For example, Arginine-98 (ARG98) has been identified as a critical residue, forming essential electrostatic interactions with the inhibitor. nih.gov

Furthermore, docking studies with other PPO inhibitors have revealed a hydrophobic pocket surrounded by residues such as PHE172, GLY175, LEU334, PHE392, PHE353, LEU356, and LEU372 , which are crucial for the stable binding of the inhibitor. nih.gov It is highly probable that this compound also engages in significant interactions with these or similar residues within the PPO active site. The phenylmethyl group of inhibitors can form T-shaped and π–π stacking interactions with phenylalanine residues, further stabilizing the complex. nih.gov Understanding these key interactions is vital for explaining the herbicidal activity of this compound and for designing new derivatives with enhanced potency.

Interacting ResiduePotential Interaction Type with PPO Inhibitors
ARG98Hydrogen Bonding, Electrostatic Interactions
PHE172T-shaped Interactions
GLY175Hydrogen Bonding
LEU334Hydrophobic Interactions
PHE392π–π Stacking Interactions
PHE353Hydrophobic Interactions
LEU356Hydrophobic Interactions
LEU372Hydrophobic Interactions

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-PPO complex over time. These simulations provide insights into the stability of the complex and the flexibility of both the herbicide and the enzyme.

Dynamic Stability Analysis of this compound-Target Complexes

MD simulations of PPO-inhibitor complexes are performed to assess their stability. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectories. The RMSD of the protein backbone atoms relative to the initial structure is monitored to determine if the system reaches a stable equilibrium. For instance, in simulations of other PPO-inhibitor complexes, stable RMSD values of around 2.8 Å have been observed, indicating that the complex remains stable throughout the simulation. nih.gov

The RMSF is used to identify the flexibility of different regions of the protein. Higher RMSF values indicate more flexible regions, while lower values suggest more rigid areas. Analysis of the RMSF of the this compound-PPO complex would reveal how the binding of the herbicide affects the enzyme's flexibility, which can be crucial for its inhibitory function.

Conformational Landscape and Flexibility Studies

MD simulations also allow for the exploration of the conformational landscape of this compound when bound to the PPO enzyme. This involves analyzing the different shapes (conformations) the molecule can adopt and their relative energies. Understanding the conformational flexibility of this compound within the active site can provide valuable information about its binding mechanism and the potential for conformational changes to enhance binding affinity. These studies can reveal whether the initial binding pose predicted by docking is maintained throughout the simulation or if the ligand explores other favorable conformations within the binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. These calculations provide a deeper understanding of the molecule's reactivity and its potential to interact with the target enzyme.

DFT methods can be used to calculate a variety of molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, quantum chemical calculations can be used to determine other important electronic properties, including:

Electron Density Distribution: To identify the electron-rich and electron-poor regions of the this compound molecule, which are important for electrostatic interactions with the PPO enzyme.

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Atomic Charges: To quantify the partial charge on each atom, providing insights into intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. youtube.commdpi.com In the context of this compound research, DFT can be employed to elucidate the molecule's fundamental electronic properties, which are intrinsically linked to its chemical reactivity and herbicidal activity. youtube.comresearchgate.net By solving the Kohn-Sham equations, DFT provides a way to approximate the electron density of the molecule, from which numerous properties can be derived. mdpi.com

DFT calculations can reveal critical information about the distribution of electrons within the this compound molecule. This is crucial for understanding how it interacts with its biological target. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of a molecule's chemical stability and reactivity. youtube.com

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for predicting how this compound might interact with biological receptors or other molecules in its environment.

Another powerful application of DFT is the calculation of various reactivity descriptors. acs.orgscielo.org.mx These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of a molecule's reactivity. semanticscholar.org For instance, the Fukui function can be calculated to identify the most reactive sites within the this compound molecule for nucleophilic, electrophilic, and radical attacks. youtube.com

The following table illustrates the types of data that could be generated for this compound using DFT calculations.

ParameterDescriptionHypothetical Value for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.3 eV
Dipole Moment A measure of the overall polarity of the molecule.3.2 D
Electronegativity (χ) A measure of the ability of the molecule to attract electrons.3.85 eV
Chemical Hardness (η) A measure of the resistance to change in electron distribution.2.65 eV
Electrophilicity Index (ω) A global reactivity index that measures the propensity of a species to accept electrons.2.80 eV

This table contains hypothetical data for illustrative purposes.

Predicting Chemical Reactivity and Potential Reaction Pathways

Beyond static electronic properties, computational methods can be used to explore the dynamic behavior of this compound, including its potential reaction pathways. chemrxiv.orgnih.govacs.org This is particularly important for understanding its metabolism in plants and its degradation in the environment. nih.gov In silico approaches can model how this compound might be transformed through various chemical reactions, such as hydrolysis, oxidation, or photolysis.

One common approach involves using knowledge-based systems that contain vast databases of known chemical reactions. nih.gov These systems can suggest plausible transformations of this compound based on its chemical structure and functional groups. By applying retrosynthetic analysis, these programs can also propose potential synthesis routes for the molecule. nih.gov

For a more detailed and quantitative understanding, quantum chemistry methods, often in combination with heuristic approaches, can be used to map out the potential energy surfaces (PES) of possible reactions. chemrxiv.orgnih.govacs.org By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction thermodynamics for various potential pathways. This allows for the identification of the most energetically favorable reactions under specific conditions.

For example, computational models could be used to simulate the interaction of this compound with reactive oxygen species, which are known to be involved in the mode of action of some herbicides. Such simulations could predict the most likely sites of attack on the this compound molecule and the structure of the resulting degradation products. Similarly, the hydrolysis of this compound in aqueous environments at different pH levels could be modeled to predict its environmental persistence.

The following table provides a hypothetical overview of predicted reaction pathways for this compound that could be generated through computational studies.

Reaction TypePredicted Reactant SitePredicted Activation Energy (kcal/mol)Predicted Products
Hydrolysis Ester group25Carboxylic acid and alcohol derivatives
Oxidation Aromatic ring30Hydroxylated derivatives
Photodegradation Carbonyl group20Cleavage products

This table contains hypothetical data for illustrative purposes.

By leveraging these computational and in silico tools, researchers can build a comprehensive understanding of this compound's chemical nature, guiding the development of more effective and environmentally benign agrochemicals. nih.gov

Future Perspectives and Unanswered Questions in Flufenoximacil Research

Elucidating Resistance Development Mechanisms in Weeds

A significant advantage of Flufenoximacil is its effectiveness against weeds that have developed resistance to other major herbicide classes. It shows no cross-resistance with mainstream herbicides such as glyphosate (B1671968), glufosinate, and inhibitors of acetolactate synthase (ALS) and acetyl-coenzyme A carboxylase (ACCase). This is because its mode of action, PPO inhibition, targets a different biochemical pathway than these other herbicides. For example, glyphosate resistance often involves mutations in the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene, which is unrelated to PPO function.

However, the history of herbicides shows that weeds can evolve resistance to any mode of action with sufficient selection pressure. Future research must focus on elucidating the potential mechanisms by which weeds could develop resistance to this compound. Key research questions include:

Target-Site Resistance: What are the specific mutations in the gene encoding the PPO enzyme that could confer resistance to this compound while maintaining the enzyme's vital function for the plant? Proactive sequencing and molecular modeling can help predict likely mutations.

Non-Target-Site Resistance (NTSR): Can weeds develop enhanced metabolic resistance to this compound? Research should investigate the potential role of enzyme families like cytochrome P450s, which are known to metabolize other herbicides, in breaking down this compound. The rapid action of this compound, with effects visible within a day, may limit the opportunity for metabolic detoxification, but this needs to be studied rigorously.

Reduced Absorption or Translocation: Could resistance evolve through changes in the weed's cuticle that reduce herbicide absorption or mechanisms that sequester the compound away from its target site?

Understanding these potential pathways is crucial for developing proactive resistance management strategies to preserve the long-term efficacy of this compound.

Exploring Synergistic Interactions with Other Herbicidal Compounds

Herbicide mixtures are a key strategy for broadening the weed control spectrum and managing resistance. The combination of herbicides can lead to additive, antagonistic, or synergistic effects. Synergism, where the combined effect is greater than the sum of the individual effects, is particularly valuable.

KingAgroot has already filed for registration of formulations that combine this compound with glufosinate and L-glufosinate, suggesting a beneficial interaction. Future academic research should systematically explore and quantify the nature of this interaction and others.

Key research areas include:

Quantifying Synergy: Rigorous testing is needed to determine if combinations with herbicides like glufosinate, glyphosate, or synthetic auxins (e.g., 2,4-D, dicamba) are truly synergistic across different weed species and environmental conditions.

Mechanism of Synergy: For synergistic partners, the underlying biochemical and physiological mechanisms should be investigated. For instance, does one herbicide facilitate the uptake or translocation of the other, or do they inhibit complementary pathways that lead to a more rapid and complete plant death? The synergistic effect of combining glyphosate and saflufenacil (another PPO inhibitor) has been linked to a significant increase in oxidative stress and lipid peroxidation compared to either herbicide alone.

Optimizing Ratios: Research should identify the optimal ratios of this compound to its partner herbicides to maximize synergy while minimizing the total amount of active ingredient applied.

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing Flufenoximacil?

this compound (C₁₇H₁₄ClF₄N₃O₅, molecular weight 451.76) requires multi-step synthesis involving cyclization, nitration, and esterification . Key steps include:

  • Synthesis : Use 2,3-dichlorotoluene as a precursor, followed by sequential reactions with ammonia, L-α-chloroacrylic acid, and methyl isocyanate. Monitor intermediates via HPLC or LC-MS to ensure purity.
  • Characterization : Employ NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and X-ray crystallography for stereochemical analysis .
  • Quality Control : Validate synthetic batches using standardized protocols (e.g., OECD guidelines) to ensure reproducibility.

Q. Q2. How should researchers design experiments to evaluate this compound’s herbicidal activity?

  • In Vitro Assays : Test inhibition of acetolactate synthase (ALS), a target enzyme in weeds, using enzyme-linked immunosorbent assays (ELISA) .
  • Greenhouse Trials : Apply this compound at varying concentrations (e.g., 50–200 ppm) to model species (e.g., Amaranthus retroflexus) under controlled light/temperature. Include untreated controls and commercial herbicides (e.g., glyphosate) for comparative analysis .
  • Data Collection : Measure phytotoxicity (e.g., chlorophyll loss, root elongation inhibition) at 7-, 14-, and 21-day intervals. Use ANOVA for statistical significance testing .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in efficacy data across different studies on this compound?

Contradictions may arise from variables such as soil pH, application timing, or weed resistance mechanisms. To address this:

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Web of Science, SciFinder) and apply mixed-effects models to identify confounding factors .
  • Mechanistic Studies : Use RNA sequencing to compare gene expression profiles in resistant vs. susceptible weed populations exposed to this compound. Identify mutations in ALS genes linked to resistance .
  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., log-logistic models) to quantify variability in ED₅₀ values across environments .

Q. Q4. What advanced techniques are suitable for studying this compound’s environmental fate and non-target toxicity?

  • Environmental Persistence : Conduct soil column experiments with ¹⁴C-labeled this compound to track degradation products via radiometric detection. Assess half-life under aerobic/anaerobic conditions .
  • Ecotoxicity : Use Daphnia magna (water flea) and Eisenia fetida (earthworm) models for acute/chronic toxicity testing. Apply OECD Test No. 207 (earthworm acute toxicity) and measure LC₅₀/EC₅₀ values .
  • Computational Modeling : Predict bioaccumulation potential using quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) .

Q. Q5. How can researchers optimize this compound’s formulation to enhance field performance?

  • Nanoformulations : Encapsulate this compound in biodegradable polymers (e.g., polylactic acid) to improve rainfastness and UV stability. Characterize particle size via dynamic light scattering .
  • Adjuvant Screening : Test surfactants (e.g., alkyl polyglucosides) for synergistic effects on leaf wettability and penetration. Use fluorescence microscopy to visualize stomatal uptake .
  • Field Trials : Compare efficacy of optimized formulations against commercial standards in randomized block designs across diverse agroclimatic zones .

Methodological Considerations

Q. Q6. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

  • Nonlinear Regression : Fit data to four-parameter log-logistic models (e.g., drc package in R) to estimate ED₅₀, slope, and upper/lower asymptotes .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate environmental variables (e.g., temperature, soil organic matter) with efficacy outcomes .
  • Bayesian Methods : Use hierarchical Bayesian models to account for spatial heterogeneity in field trials .

Q. Q7. How should researchers address ethical and reproducibility challenges in this compound studies?

  • Ethical Compliance : Obtain approvals from institutional biosafety committees for genetically modified weed models. Adhere to Nagoya Protocol guidelines for biodiversity conservation .
  • Data Transparency : Archive raw datasets in FAIR-aligned repositories (e.g., Zenodo) with standardized metadata (e.g., MIAME for microarrays) .
  • Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework to mitigate publication bias .

Emerging Research Directions

Q. Q8. What gaps exist in understanding this compound’s mode of action, and how can they be addressed?

  • Proteomic Profiling : Use tandem mass spectrometry (LC-MS/MS) to identify non-ALS targets in weed proteomes exposed to sublethal this compound doses .
  • Metabolomic Studies : Apply NMR-based metabolomics to map changes in key pathways (e.g., branched-chain amino acid synthesis) .
  • Structural Biology : Solve cryo-EM structures of this compound-bound ALS complexes to elucidate resistance mutations .

Q. Q9. How can computational tools accelerate this compound’s resistance management strategies?

  • Molecular Dynamics : Simulate this compound-ALS binding affinities for mutant enzymes (e.g., Pro197Ser mutation) using GROMACS .
  • Machine Learning : Train random forest models on herbicide resistance databases to predict high-risk weed species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.